Pyridazine derivatives have shown potential as anti-inflammatory and analgesic agents. Research on benzodifuranyl pyridazine derivatives, for example, highlighted their ability to inhibit COX-2, a key enzyme involved in inflammation and pain pathways. [] Further investigation is necessary to determine if 1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide possesses similar properties.
The compound LAH-1, a pyridazine derivative, displayed potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in the development and progression of various cancers. [] Given the structural similarities, 1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide could potentially be explored as a starting point for developing novel c-Met inhibitors.
Research on small-molecule inhibitors targeting constitutively active Gsα, a protein involved in various cellular processes and associated with diseases like McCune-Albright Syndrome, has identified pyridazine derivatives as potential leads. [] These inhibitors demonstrated the ability to reduce cAMP levels in cells expressing the mutated Gsα. [] The structural resemblance suggests that 1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide could be further investigated for its potential to inhibit constitutively active Gsα.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2